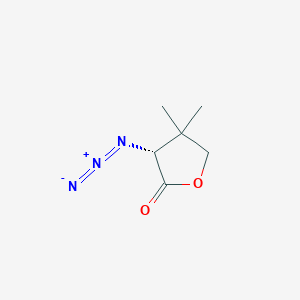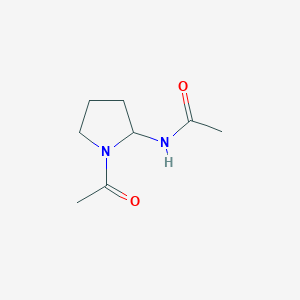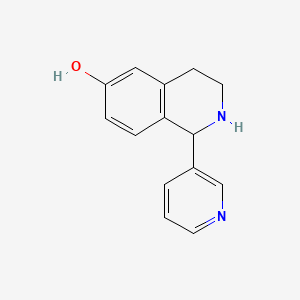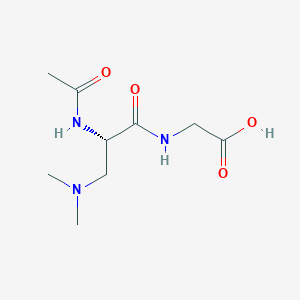
(1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carbonitrile is a chiral cyclopropane derivative characterized by the presence of two chlorine atoms, a phenyl group, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenylacetonitrile with dichlorocarbene, generated in situ from chloroform and a strong base such as sodium hydroxide. The reaction proceeds under controlled conditions to ensure the formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis, with a focus on scalability, yield, and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the process.
化学反应分析
Types of Reactions
(1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding phenolic derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted cyclopropane derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of phenolic compounds.
科学研究应用
Chemistry
In chemistry, (1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various applications, including the synthesis of insecticides and herbicides.
作用机制
The mechanism of action of (1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (1R,3R)-2,2-Dichloro-3-methylcyclopropane-1-carbonitrile
- (1R,3R)-2,2-Dichloro-3-ethylcyclopropane-1-carbonitrile
- (1R,3R)-2,2-Dichloro-3-isopropylcyclopropane-1-carbonitrile
Uniqueness
Compared to similar compounds, (1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carbonitrile is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. The phenyl group enhances the compound’s stability and reactivity, making it more versatile for various applications.
属性
CAS 编号 |
646995-56-4 |
|---|---|
分子式 |
C10H7Cl2N |
分子量 |
212.07 g/mol |
IUPAC 名称 |
(1R,3R)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7Cl2N/c11-10(12)8(6-13)9(10)7-4-2-1-3-5-7/h1-5,8-9H/t8-,9-/m0/s1 |
InChI 键 |
SNWAKZTVZKNHEV-IUCAKERBSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](C2(Cl)Cl)C#N |
规范 SMILES |
C1=CC=C(C=C1)C2C(C2(Cl)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(Bromomethyl)-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide](/img/structure/B12592941.png)



![1,1'-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene](/img/structure/B12592968.png)
![N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea](/img/structure/B12592972.png)
![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide]](/img/structure/B12592976.png)
![3-[[5-Fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol;hydrochloride](/img/structure/B12592979.png)


![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione](/img/structure/B12592985.png)


